molecular formula C18H23NO2 B1338374 (S)-3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde CAS No. 29144-31-8

(S)-3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde

Cat. No. B1338374
CAS RN: 29144-31-8
M. Wt: 285.4 g/mol
InChI Key: XSOPBBOEINVWML-SFHVURJKSA-N
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Description

The compound is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The isoquinoline structure is common in a variety of natural and synthetic compounds with biological activity . The molecule also contains a methoxyphenyl group, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving various types of organic chemistry techniques . For example, secondary amines can be prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. In general, isoquinolines can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include mass spectrometry to determine the molecular weight , and infrared spectroscopy to analyze functional groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds closely related to the specified chemical involves innovative approaches that enhance their structural diversity and potential applications. For example, Prasath et al. (2015) described the efficient ultrasound-assisted synthesis of new quinolinyl chalcones containing a pyrazole group, which were characterized by spectroscopic methods and X-ray crystallography. These compounds exhibited promising antimicrobial properties and moderate antioxidant activity, highlighting the potential of similar structures for biological applications (Prasath et al., 2015).

Biological Evaluation

The biological evaluation of similar compounds has revealed their potential in various applications, including antimicrobial and plant growth-promoting effects. For instance, Hassan et al. (2020) synthesized novel quinolinyl chalcones and evaluated their effects on the growth of selective crops of plants, indicating the possible use of similar compounds in agriculture and bioactive material development (Hassan et al., 2020).

Electrochemical and Spectroscopic Characterization

The electrochemical and spectroscopic properties of compounds within this class have been thoroughly investigated, providing insights into their potential for electronic and sensing applications. Wantulok et al. (2020) presented a new approach to the synthesis of selected quinolinecarbaldehydes, alongside their spectroscopic characterization, demonstrating the relevance of these studies in understanding the electronic properties of similar compounds (Wantulok et al., 2020).

Photophysical Evaluation

The photophysical properties of compounds similar to the one have been explored for their potential in advanced material applications. Brambilla et al. (2021) synthesized push-pull isoquinolines with varying dipolar moments and evaluated their absorption and emission spectra, highlighting the utility of these compounds as fluorescent probes or in material science (Brambilla et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many compounds with an isoquinoline structure have been shown to have diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthesis methods for producing it in larger quantities. Additionally, studies could be conducted to further elucidate its mechanism of action .

properties

IUPAC Name

(1S)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOPBBOEINVWML-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde

CAS RN

29144-31-8
Record name (+)-N-Formyl octabase
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29144-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3,4,5,6,7,8-hexahydro-1-[(4-methoxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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